

# Cross-Species Therapeutic Efficacy of Gersizangitide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of **Gersizangitide** (AXT-107) with current standard-of-care alternatives for neovascular retinal diseases, supported by available preclinical and clinical experimental data.

# **Executive Summary**

Gersizangitide is an emerging therapeutic peptide with a novel dual mechanism of action, inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activating the Tie2 pathway. This dual action targets both vascular proliferation and leakage, key pathologies in diseases like wet age-related macular degeneration (AMD) and diabetic macular edema (DME). Preclinical studies in mice, rabbits, and minipigs have demonstrated its potential to suppress neovascularization and reduce vascular permeability. This guide presents a comparative overview of Gersizangitide's efficacy against established treatments such as Aflibercept, Ranibizumab, and Faricimab, based on data from various species.

### **Data Presentation**

Table 1: Cross-Species Comparison of Efficacy in Reducing Choroidal Neovascularization (CNV)



| Drug                             | Species | Model                             | Dosage                                         | Efficacy<br>Endpoint                           | Result                                                                                            | Citation |
|----------------------------------|---------|-----------------------------------|------------------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------|----------|
| Gersizangit<br>ide (AXT-<br>107) | Mouse   | rho/VEGF<br>(Type 3<br>CNV)       | 1 μg<br>(intravitreal<br>)                     | Suppressio<br>n of CNV                         | Strong<br>suppressio<br>n                                                                         | [1]      |
| Aflibercept                      | Mouse   | Laser-<br>induced<br>CNV          | 4 μg, 40<br>μg, 80 μg<br>(intravitreal         | Prevention<br>of CNV<br>formation              | Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5                     |          |
| Aflibercept                      | Mouse   | Laser-<br>induced<br>CNV          | 15 mg/kg,<br>25 mg/kg<br>(intraperito<br>neal) | Smaller<br>CNV lesion<br>volume                | Significant<br>reduction<br>at both<br>doses on<br>Day 14                                         | [2]      |
| Ranibizum<br>ab                  | Monkey  | Laser-<br>induced<br>CNV          | Not<br>specified<br>(intravitreal<br>)         | Reduction<br>in<br>angiograph<br>ic leakage    | Greater reduction in leakage compared to PDT alone                                                | [3]      |
| Faricimab                        | Human   | Wet AMD (TENAYA & LUCERNE trials) | 6 mg<br>(intravitreal<br>)                     | Change in Best- Corrected Visual Acuity (BCVA) | Comparabl e vision gains to aflibercept given every two months, with extended dosing intervals of | [1]      |



up to 16 weeks

**Table 2: Cross-Species Comparison of Efficacy in** 

Reducing Vascular Leakage

| Drug                             | Species | Model                                     | Dosage                                      | Efficacy<br>Endpoint                        | Result                                                                        | Citation |
|----------------------------------|---------|-------------------------------------------|---------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------|----------|
| Gersizangit<br>ide (AXT-<br>107) | Mouse   | LPS-<br>induced<br>uveitis                | 1 μg<br>(intravitreal<br>)                  | Vitreous<br>albumin<br>concentrati<br>on    | Significant reduction compared to PBS control at 48 hours                     |          |
| Aflibercept                      | Rabbit  | Chronic Retinal Neovascul arization (RNV) | 500 μg<br>(intravitreal<br>)                | Inhibition of<br>RNV<br>leakage             | Complete<br>blockage of<br>leakage for<br>approximat<br>ely 8<br>weeks        |          |
| Aflibercept                      | Mouse   | Laser-<br>induced<br>CNV                  | 4 μg, 40<br>μg, 80 μg<br>(intravitreal<br>) | Prevention<br>of vascular<br>leak           | Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5 |          |
| Ranibizum<br>ab                  | Monkey  | Laser-<br>induced<br>CNV                  | Not<br>specified<br>(intravitreal<br>)      | Reduction<br>in<br>angiograph<br>ic leakage | No leakage<br>observed<br>at day 21<br>or 42 in<br>combinatio<br>n with PDT   |          |



Table 3: Human Clinical Trial Efficacy Data for Wet AMD

| Drug                         | Trial(s)                 | Dosage                                                         | Primary<br>Efficacy<br>Endpoint                                         | Key Result                                                                                             | Citation |
|------------------------------|--------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|----------|
| Gersizangitid<br>e (AXT-107) | DISCOVER<br>(Phase 1/2a) | 125 μg, 250<br>μg, 500 μg<br>(suprachoroid<br>al)              | Safety and bioactivity                                                  | Ongoing,<br>topline results<br>expected Q2<br>2025. No<br>remarkable<br>safety<br>findings to<br>date. |          |
| Aflibercept                  | VIEW 1 &<br>VIEW 2       | 2 mg every 8<br>weeks (after<br>3 initial<br>monthly<br>doses) | Proportion of patients maintaining vision (<15 letters lost) at Week 52 | Non-inferior<br>to<br>ranibizumab<br>0.5 mg every<br>4 weeks.                                          |          |
| Ranibizumab                  | MARINA &<br>ANCHOR       | 0.3 mg or 0.5<br>mg monthly                                    | Mean change<br>in visual<br>acuity                                      | Mean gains of 6.5–11.3 letters at 1 year vs. losses with sham or PDT.                                  |          |
| Faricimab                    | TENAYA &<br>LUCERNE      | 6 mg every<br>12 or 16<br>weeks                                | Mean change<br>in Best-<br>Corrected<br>Visual Acuity<br>(BCVA)         | Non-inferior<br>to aflibercept<br>given every 4<br>weeks.                                              |          |

# Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) in Mice



This model is a standard method for inducing CNV to mimic features of wet AMD.

- Animal Preparation: 6-8 week old C57BL/6J mice are anesthetized with a ketamine/xylazine mixture. Pupils are dilated with tropicamide eye drops.
- Laser Photocoagulation: A 532 nm diode laser is used to create four laser burns around the optic nerve of each eye. The laser settings (e.g., 230-280 mW power, 70 ms duration) are calibrated to rupture Bruch's membrane, indicated by the formation of a vapor bubble.
- Drug Administration: Test articles (e.g., **Gersizangitide**, Aflibercept) or vehicle are administered via intravitreal injection immediately after laser injury.
- Efficacy Assessment: At specified time points (e.g., 7 or 14 days post-laser), CNV formation and vascular leakage are assessed.
  - Fluorescein Angiography (FA): Mice are injected with fluorescein sodium, and retinal imaging is performed to visualize vascular leakage.
  - Choroidal Flat Mounts: Eyes are enucleated, and the RPE-choroid-sclera complex is dissected and stained with isolectin GS-IB4 to visualize the neovascular tufts. The area or volume of the CNV lesions is then quantified using imaging software like ImageJ.

# Miles Assay for Vascular Permeability

This assay measures changes in vascular permeability in vivo.

- Animal Preparation: Mice are anesthetized.
- Dye Injection: Evans blue dye (e.g., 0.5% solution), which binds to serum albumin, is injected intravenously (e.g., via the tail vein). Under normal conditions, the albumin-dye complex is retained within the vasculature.
- Induction of Permeability: A pro-inflammatory agent (e.g., VEGF or LPS) is injected intradermally or into the tissue of interest (e.g., vitreous).
- Quantification of Leakage: After a set period, the animal is euthanized, and the tissues are harvested. The extravasated Evans blue dye is extracted from the tissue using a solvent like formamide. The amount of dye is then quantified spectrophotometrically by measuring



absorbance at approximately 620 nm. This provides a quantitative measure of vascular leakage.

# **Mandatory Visualization**



Click to download full resolution via product page

Caption: **Gersizangitide**'s dual mechanism of action.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 3. Analysis of Vascular Permeability by a Modified Miles Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Species Therapeutic Efficacy of Gersizangitide: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186211#cross-species-comparison-of-gersizangitide-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com